Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001473
InChI: InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3
SMILES:
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester

CAS No.:

Cat. No.: VC18001473

Molecular Formula: C19H29NO5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester -

Specification

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
IUPAC Name diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate
Standard InChI InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3
Standard InChI Key YHYBYANOURCVTF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central propanedioic acid core esterified with two ethyl groups. At the α-position of the malonate backbone, it bears two distinct substituents:

  • A 2-(dimethylamino)ethyl group: This moiety introduces basicity and potential hydrogen-bonding capabilities due to the tertiary amine.

  • A (3-methoxyphenyl)methyl group: The aromatic ring with a methoxy substituent enhances lipophilicity and may participate in π-π interactions .

The IUPAC name, diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate, reflects this arrangement. Its SMILES notation, CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC, provides a machine-readable representation of the structure.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₉H₂₉NO₅
Molecular Weight351.4 g/mol
CAS Number173070-26-3
SolubilityLikely soluble in organic solvents (e.g., toluene, dichloromethane)
Boiling PointNot reported; estimated >250°C

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) is unavailable in public domains, the compound’s structural analogs suggest characteristic peaks:

  • ¹H NMR: Signals for ethyl ester protons (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂), aromatic protons (6.5–7.3 ppm), and dimethylaminoethyl protons (2.2–2.5 ppm for N(CH₃)₂, 2.6–3.0 ppm for CH₂N) .

  • IR: Strong ester C=O stretches (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with diethyl malonate. A plausible pathway includes:

  • Alkylation: Diethyl malonate undergoes double alkylation with 2-(dimethylamino)ethyl chloride and 3-methoxybenzyl bromide under basic conditions (e.g., sodium methoxide) .

  • Purification: Column chromatography or recrystallization isolates the product from byproducts .

Notably, a patent (CN105481721B) describes a related method for synthesizing dicyano ethyl propanoates using diethyl malonate and hydroxyacetonitrile, highlighting the utility of malonate esters in complex syntheses .

Table 2: Comparison with Similar Malonate Esters

CompoundMolecular FormulaKey SubstituentsApplications
Diethyl ethylisopentylmalonateC₁₄H₂₆O₄Ethyl, isoamylPlasticizers, flavorants
Diethyl [2-(dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioateC₁₉H₂₉NO₅Dimethylaminoethyl, 3-methoxybenzylPharmaceutical intermediates

Challenges in Synthesis

  • Steric hindrance: Bulky substituents at the α-position complicate alkylation steps, requiring optimized reaction conditions.

  • Purification: Polar byproducts necessitate advanced chromatographic techniques .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is critical in producing 6-Hydroxy-N-demethyldimethidene, a metabolite of dimethindene. The metabolite’s pharmacological activity (e.g., antihistaminic effects) underscores the compound’s value in drug development .

Medicinal Chemistry Prospects

  • Target modification: The dimethylaminoethyl group could enhance blood-brain barrier penetration, suggesting potential CNS drug applications.

  • Structure-activity relationship (SAR) studies: Modifying the methoxyphenyl group may optimize binding to histamine receptors.

Biological and Pharmacological Insights

In Vitro and In Vivo Studies

  • Enzyme inhibition: Interaction with cytochrome P450 enzymes .

  • Receptor binding: Affinity for G-protein-coupled receptors (GPCRs).

SupplierPurityPackagingPrice Range (USD)
Toronto Research Chemicals>95%2.5g$200–$500
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Future Research Directions

Mechanistic Studies

  • Elucidating metabolic pathways in hepatic microsomes.

  • Assessing interactions with plasma proteins.

Derivative Development

  • Synthesizing fluorinated or deuterated analogs for tracer studies.

  • Exploring enantioselective synthesis for chiral drug candidates.

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